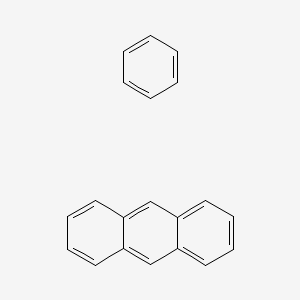
Anthracene--benzene (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anthracene–benzene (1/1) is a compound formed by the combination of anthracene and benzene in a 1:1 ratio Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings, while benzene is a simple aromatic hydrocarbon with a single benzene ring
准备方法
Synthetic Routes and Reaction Conditions
Anthracene can be synthesized through several methods, including the Haworth synthesis, which involves the treatment of benzene with phthalic anhydride in the presence of aluminum chloride to form o-benzoylbenzoic acid. This intermediate is then heated with concentrated sulfuric acid to yield 9,10-anthraquinone, which is subsequently distilled with zinc dust to produce anthracene . Another method involves the Diels-Alder reaction, where anthracene is formed by the reaction of benzene and methylene dibromide .
Industrial Production Methods
Industrial production of anthracene typically involves the extraction from coal tar, which contains around 1.5% anthracene . The coal tar is distilled, and the anthracene is separated and purified through crystallization and other chemical processes.
化学反应分析
Types of Reactions
Anthracene–benzene (1/1) undergoes various chemical reactions, including:
Oxidation: Anthracene can be oxidized to form anthraquinone, a precursor for dyes.
Reduction: Reduction of anthracene can yield dihydroanthracene.
Substitution: Anthracene is more reactive than benzene in substitution reactions due to its extended conjugated system.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide is commonly used for the oxidation of anthracene to anthraquinone.
Reducing agents: Zinc dust is used in the reduction of anthraquinone to anthracene.
Catalysts: Aluminum chloride is used in Friedel-Crafts acylation reactions.
Major Products
Anthraquinone: Formed from the oxidation of anthracene.
Dihydroanthracene: Formed from the reduction of anthracene.
科学研究应用
Anthracene–benzene (1/1) has a wide range of applications in scientific research:
作用机制
The mechanism of action of anthracene–benzene (1/1) involves its interaction with molecular targets and pathways. For example, anthracene derivatives can inhibit the proliferation of keratinocytes and promote cell differentiation through mitochondrial dysfunction . Additionally, the production of free radicals may contribute to its biological effects.
相似化合物的比较
Similar Compounds
Naphthalene: Consists of two fused benzene rings and is less reactive than anthracene.
Phenanthrene: Similar to anthracene but with a different ring fusion pattern, making it more reactive in certain reactions.
Benz[a]anthracene: A polycyclic aromatic hydrocarbon with four fused benzene rings, exhibiting different chemical properties compared to anthracene.
Uniqueness
Anthracene–benzene (1/1) is unique due to its combination of anthracene’s extended conjugated system and benzene’s stability. This combination results in a compound with interesting photophysical and photochemical properties, making it valuable for various applications in materials science and electronics .
属性
CAS 编号 |
64560-10-7 |
|---|---|
分子式 |
C20H16 |
分子量 |
256.3 g/mol |
IUPAC 名称 |
anthracene;benzene |
InChI |
InChI=1S/C14H10.C6H6/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1;1-2-4-6-5-3-1/h1-10H;1-6H |
InChI 键 |
QBCDNBQZQIXTGZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=CC=C1.C1=CC=C2C=C3C=CC=CC3=CC2=C1 |
相关CAS编号 |
25748-82-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(5,6-Dimethoxy-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B14493508.png)
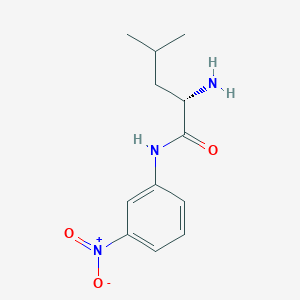

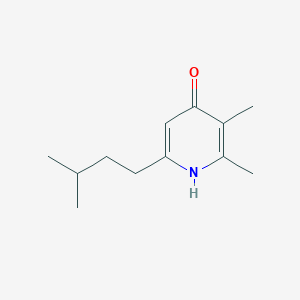
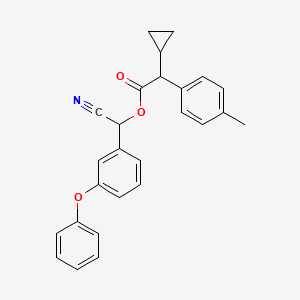

![Diethyl [1-(2H-1,3-benzodioxol-5-yl)-2-nitroethyl]phosphonate](/img/structure/B14493540.png)
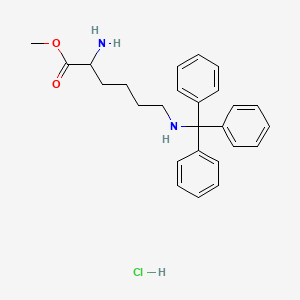
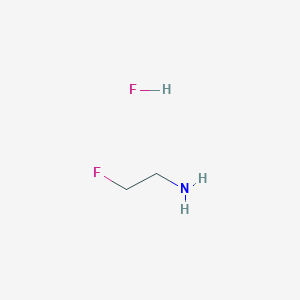
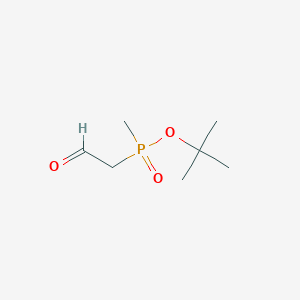
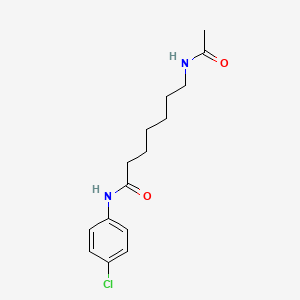
![[1-(2-Methylpropane-2-sulfonyl)ethyl]benzene](/img/structure/B14493582.png)
![2-{[4-(Diethylamino)anilino]methyl}-4-nonylphenol](/img/structure/B14493587.png)
